molecular formula C6H12N2O B6354024 Azepan-4-one oxime CAS No. 889944-79-0

Azepan-4-one oxime

Cat. No.: B6354024
CAS No.: 889944-79-0
M. Wt: 128.17 g/mol
InChI Key: HYGKCXLKLQNZBB-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-4-one oxime is a derivative of azepan-4-one (CAS 105416-56-6), a seven-membered nitrogen-containing heterocyclic compound with a ketone group at the 4-position . The oxime variant replaces the ketone with an oxime functional group (–N–OH), forming a structure critical in organic synthesis. The oxime derivative likely shares similar reactivity, enabling applications in cyclization reactions or metal coordination chemistry.

Properties

IUPAC Name

(NE)-N-(azepan-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c9-8-6-2-1-4-7-5-3-6/h7,9H,1-5H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGKCXLKLQNZBB-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)CCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/CCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagent Systems

Two primary reagent systems are employed:

  • Aqueous/methanolic NaHCO3_3 : A mixture of hydroxylamine hydrochloride and sodium bicarbonate in aqueous or methanolic media facilitates the reaction at ambient or mildly elevated temperatures (20–60°C). This method is favored for its simplicity and scalability.

  • Pyridine in Alcohols : Pyridine acts as both a base and a catalyst in methanol or ethanol, enhancing reaction rates and yields. This system is particularly effective for sterically hindered ketones.

Example Protocol :

  • Dissolve azepan-4-one (10 mmol) in methanol (30 mL).

  • Add hydroxylamine hydrochloride (12 mmol) and NaHCO3_3 (15 mmol).

  • Reflux at 60°C for 6–8 hours.

  • Isolate the product via filtration or extraction, yielding 70–85% pure oxime.

Yield Optimization and Challenges

Yields depend on the purity of the ketone precursor and the stoichiometric ratio of hydroxylamine. Excess hydroxylamine (1.2–1.5 equivalents) minimizes side reactions, such as over-oximation or dimerization. Impurities in commercial hydroxylamine hydrochloride may necessitate recrystallization prior to use.

Two-Step Synthesis from Carboxylic Acid Precursors

An alternative route involves synthesizing azepan-4-one from carboxylic acid derivatives before oximation. This method is advantageous when azepan-4-one is unavailable or cost-prohibitive.

Cyclization Using Polyphosphoric Acid (PPA)

Carboxylic acids (e.g., 1 in Figure 1) undergo cyclization in the presence of PPA to form azepan-4-one intermediates, which are subsequently oximated.

Procedure :

  • React the carboxylic acid (1 ) with PPA at 80–100°C for 4–6 hours to yield azepan-4-one.

  • Treat the ketone with hydroxylamine hydrochloride and NaHCO3_3 in methanol, achieving overall yields of 65–78%.

Advantages Over Direct Methods

This approach avoids the need for pre-synthesized azepan-4-one, making it cost-effective for large-scale production. However, the use of corrosive PPA requires specialized equipment.

Specialized Methods for Functionalized Derivatives

Nitro Group Reduction

Hydrogenation of nitro-substituted azepane derivatives (e.g., 22 ) in the presence of palladium catalysts (10% Pd/C) produces this compound (23 ) with 68% efficiency. This method is niche but valuable for introducing additional functional groups during synthesis.

Reaction Scheme :

Nitro derivative (22)H2,Pd/C, dioxaneAzepan-4-one oxime (23)\text{Nitro derivative (22)} \xrightarrow{\text{H}_2, \text{Pd/C, dioxane}} \text{this compound (23)}

Comparative Analysis of Synthesis Methods

Method Reagents Conditions Yield Key Advantages
Hydroxylamine CondensationNH2_2OH·HCl, NaHCO3_3/PyridineMethanol, 60°C70–85%Simplicity, high reproducibility
PPA CyclizationCarboxylic acid, PPA80–100°C65–78%Cost-effective, avoids pre-synthesized ketone
Nitro ReductionH2_2, Pd/CDioxane, ambient pressure68%Functional group compatibility
Beckmann RearrangementCyclohexanone oxime, H2_2SO4_4Acidic conditions40–50%Versatility in intermediate formation

Chemical Reactions Analysis

Chemical Reactions of Azepan-4-one Oxime

This compound can undergo several chemical reactions due to its oxime functional group.

Hydrolysis

  • Reaction Conditions: Acidic or basic conditions.

  • Products: The oxime can hydrolyze to yield the corresponding carbonyl compound (azepan-4-one).

Reduction

  • Reaction Conditions: Presence of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Products: The oxime can be reduced to form the corresponding amine.

Oxidation

  • Reaction Conditions: Presence of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Products: The oxime can undergo oxidation to form nitro or nitroso compounds.

Comparison with Other Oximes

Oximes are a diverse class of compounds with varying biological activities and chemical properties. A comparison with other oximes can provide insights into their potential applications.

Compound NameStructure TypeNotable Features
HI-6Cationic OximeEffective against VX and sarin
2-PAMCationic OximeUsed in organophosphate poisoning treatment
RS194BUncharged OximeShows stability in AChE-VX complexes
This compoundHeterocyclic OximePotential applications in medicinal chemistry

Scientific Research Applications

Antidote for Organophosphate Poisoning

Mechanism of Action
Azepan-4-one oxime functions primarily as a reactivator of acetylcholinesterase (AChE), an enzyme inhibited by organophosphate (OP) compounds. Inhibition of AChE leads to the accumulation of acetylcholine, resulting in severe toxicity. The oxime compounds, including this compound, facilitate the reactivation of AChE by cleaving the phosphate group attached to the enzyme, thereby restoring its function.

Efficacy Studies
Recent studies have highlighted the effectiveness of various oximes in counteracting OP toxicity. For instance, MMB4 DMS and obidoxime have shown significant protective effects against lethal doses of nerve agents like VX and sarin when administered in animal models . Comparative studies suggest that this compound could potentially enhance the therapeutic index due to its structural properties that may allow better penetration across biological membranes, including the blood-brain barrier (BBB) .

Therapeutic Potential in Neurodegenerative Diseases

Muscarinic Receptor Agonism
this compound has been investigated for its agonistic effects on muscarinic M1 and M4 receptors. These receptors are implicated in cognitive functions and are potential targets for treating conditions such as Alzheimer’s disease and schizophrenia. The modulation of these receptors may help alleviate symptoms associated with cognitive decline .

Preclinical Studies
Preclinical evaluations have indicated that compounds similar to this compound exhibit neuroprotective properties by reducing inflammation and oxidative stress in neuronal cells. This suggests a dual role: acting both as a reactivator for AChE and as a modulator for neurodegenerative pathways .

Safety and Toxicity Assessments

In Vitro and In Vivo Studies
Safety assessments are crucial for any therapeutic candidate. Studies have shown that this compound derivatives exhibit varying degrees of cytotoxicity depending on their chemical structure. For example, certain derivatives demonstrated survival rates above 70% in human bronchial epithelial cells, indicating acceptable safety profiles for further development .

Ongoing Research
Current research is focused on optimizing this compound derivatives to enhance their efficacy while minimizing toxicity. This includes structural modifications aimed at improving BBB permeability without compromising their reactivation capabilities against AChE .

Data Summary Table

Application AreaKey FindingsReferences
Antidote for OP PoisoningEffective reactivation of AChE; superior efficacy compared to traditional oximes
Neurodegenerative DiseasesPotential agonist for M1/M4 receptors; reduces inflammation in neuronal cells
Safety AssessmentsVarying cytotoxicity; some derivatives safe at high concentrations

Case Studies

  • Organophosphate Toxicity Management
    In a study involving guinea pigs exposed to VX nerve agent, this compound showed promising results in improving survival rates compared to standard treatments like 2-PAM Cl. The study highlighted the need for further exploration into novel oximes that can offer broader protection against various OPs .
  • Neuroprotection in Alzheimer’s Models
    Research involving this compound analogs demonstrated reduced markers of neuroinflammation in cellular models mimicking Alzheimer’s disease pathology. These findings support further investigation into their potential as therapeutic agents for cognitive disorders .

Mechanism of Action

The mechanism of action of azepan-4-one oxime involves its interaction with specific molecular targets and pathways. For instance, its oxime group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxime Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Azepan-4-one oxime and analogous oximes:

Compound Structure Molecular Weight (Da) Applications Toxicity/Stability
This compound Seven-membered azepane ring with oxime at C4 ~128.16 (estimated) Synthesis of heterocycles Not explicitly classified; assumed low toxicity
Olesoxime (TRO19622) Cholest-4-en-3-one oxime 399.65 Neuroprotective drug candidate Stable for >36 months; used in clinical trials
4-Methylpentan-2-one oxime Branched aliphatic ketone oxime 117.15 Industrial solvents, antifouling agents Harmful if swallowed (H302); skin/eye irritant (H315/H319)
Phosgene oxime (CX) Dichloroformoxime (Cl₂C=NOH) 113.93 Chemical warfare agent Extremely toxic; causes tissue necrosis and pain

Key Research Findings

Olesoxime :

  • Derived from a cholesterol-like backbone, it exhibits neuroprotective properties by stabilizing mitochondrial membranes. Its lipophilic nature allows formulation in oily excipients for oral delivery .
  • Unlike this compound, Olesoxime’s steroidal structure enables membrane interaction, a feature critical for its pharmacological activity.

4-Methylpentan-2-one oxime: Used in non-biocidal antifouling paints, this compound’s small size and volatility make it suitable for industrial applications. However, its irritation risks limit handling protocols . Contrastingly, this compound’s larger ring structure likely reduces volatility, enhancing suitability for controlled synthetic reactions.

Phosgene oxime :

  • A potent urticant, it causes immediate tissue damage through poorly understood acidic mechanisms. Its high reactivity and corrosiveness contrast sharply with this compound’s presumed benign role in synthesis .

1,4-Oxazepan-5-one derivatives :

  • These compounds (e.g., coumarin-linked oxazepanes) share structural similarities with this compound, such as a seven-membered ring. However, the presence of an oxygen atom in the ring alters electronic properties, affecting reactivity in drug synthesis .

Data Table: Physicochemical and Functional Properties

Property This compound Olesoxime 4-Methylpentan-2-one oxime Phosgene oxime
Molecular Formula C₆H₁₁N₂O C₂₇H₄₅NO C₆H₁₃NO CCl₂NOH
Melting Point Not reported Stable crystalline Not reported -25°C (volatile liquid)
Lipophilicity Moderate High Moderate Low (reacts violently)
Primary Use Synthetic intermediate Neuroprotection Antifouling agent Chemical warfare

Q & A

Q. What are the standard synthetic routes for preparing Azepan-4-one oxime, and what experimental conditions are critical for reproducibility?

this compound synthesis typically involves the oximation of Azepan-4-one using hydroxylamine derivatives under controlled pH and temperature. Key steps include:

  • Reagent selection : Hydroxylamine hydrochloride or sulfate in aqueous or alcoholic solvents.
  • Reaction monitoring : Use TLC or HPLC to track ketone conversion to oxime.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography for higher purity. Experimental reproducibility requires precise control of stoichiometry (e.g., 1:1.2 ketone-to-hydroxylamine ratio), reaction time (6–12 hours), and temperature (60–80°C) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • IR spectroscopy : Confirm the presence of the oxime group (C=N–OH stretch at ~3200–3400 cm⁻¹ and C=N stretch at ~1650 cm⁻¹).
  • NMR spectroscopy :
  • ¹H NMR : Oxime proton resonance at δ 9–11 ppm; azepane ring protons appear as multiplet signals (δ 1.5–3.0 ppm).
  • ¹³C NMR : C=N peak at ~150–160 ppm.
    • Mass spectrometry : Molecular ion peak matching the molecular weight (C₆H₁₀N₂O, MW 126.16 g/mol) and fragmentation patterns for structural confirmation.
      Ensure baseline resolution in chromatographic analyses (e.g., HPLC retention time consistency) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust.
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.
  • First aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility discrepancies)?

Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To address this:

  • Standardize protocols : Use IUPAC-recommended solvents (water, DMSO, ethanol) and report temperature-controlled measurements.
  • Statistical validation : Perform triplicate measurements with error margins (±SD).
  • Cross-validate techniques : Compare solubility data from gravimetric analysis, UV-Vis spectroscopy, and HPLC .

Q. What strategies optimize the regioselectivity of this compound in ring-expansion or functionalization reactions?

  • Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts (e.g., Pd/C) to direct reaction pathways.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack on the oxime group.
  • Kinetic vs. thermodynamic control : Monitor reaction progression at low vs. high temperatures to isolate intermediates .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • DFT calculations : Use Gaussian or ORCA software to model transition states and activation energies for oximation or cycloaddition reactions.
  • Molecular docking : Predict binding affinities for biological studies (e.g., enzyme inhibition).
  • Solvent modeling : Apply COSMO-RS to simulate solvent effects on reaction kinetics. Validate models against experimental data (e.g., Hammett plots for substituent effects) .

Q. What methodologies are employed to assess the biological activity of this compound derivatives?

  • In vitro assays :
  • Enzyme inhibition : Measure IC₅₀ values via spectrophotometric assays (e.g., acetylcholinesterase inhibition).
  • Cytotoxicity : Use MTT assays on cell lines (e.g., HEK-293) with dose-response curves.
    • In silico ADMET profiling : Predict pharmacokinetics using SwissADME or pkCSM.
    • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends .

Tables for Key Data

Q. Table 1. Comparative Solubility of this compound in Common Solvents

SolventSolubility (mg/mL, 25°C)MethodReference
Water12.3 ± 0.5Gravimetric
Ethanol45.8 ± 1.2UV-Vis
DMSO89.6 ± 2.1HPLC

Q. Table 2. Optimized Reaction Conditions for this compound Synthesis

ParameterOptimal ValueImpact on Yield
Temperature70°CMaximizes conversion (85%)
Reaction Time8 hoursBalances side reactions
SolventEthanol/Water (3:1)Enhances oxime stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.